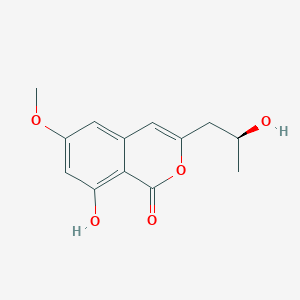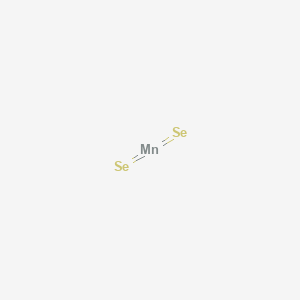
Manganese diselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese diselenide (MnSe2) is a 2D transition metal dichalcogenide (TMD) material that has gained significant attention in the scientific community due to its unique electronic, optical, and magnetic properties. MnSe2 belongs to the family of TMDs, which are semiconducting materials with a layered structure composed of transition metal atoms sandwiched between two chalcogen atoms. MnSe2 has a hexagonal crystal structure and is a promising candidate for various applications, including energy storage, catalysis, and electronics.
Mechanism of Action
The mechanism of action of Manganese diselenide is still not well understood, but it is believed to be due to its unique electronic and magnetic properties. Manganese diselenide is a ferromagnetic material, which means that it has a permanent magnetic moment even in the absence of an external magnetic field. This property makes it a promising candidate for spintronics, a field of research that aims to develop devices that operate on the spin of electrons rather than their charge.
Biochemical and Physiological Effects:
Manganese diselenide has shown promising results in the field of biomedicine. In a recent study, Manganese diselenide nanoparticles were used as a contrast agent for magnetic resonance imaging (MRI). The nanoparticles showed excellent biocompatibility and were able to enhance the contrast of MRI images, making them useful for diagnostic purposes.
Advantages and Limitations for Lab Experiments
Manganese diselenide has several advantages as a material for laboratory experiments. It is relatively easy to synthesize and has unique electronic and magnetic properties that make it a promising candidate for various applications. However, Manganese diselenide also has some limitations, including its high sensitivity to air and moisture, which can affect its properties.
Future Directions
There are several future directions for research on Manganese diselenide. One promising area is the development of Manganese diselenide-based devices for spintronics. Another area of research is the use of Manganese diselenide as a catalyst for various chemical reactions, including the conversion of carbon dioxide to useful chemicals. Additionally, Manganese diselenide could be used as a material for energy storage devices, such as supercapacitors and batteries. Finally, more research is needed to understand the mechanism of action of Manganese diselenide and its potential applications in biomedicine.
Synthesis Methods
Manganese diselenide can be synthesized using various methods, including chemical vapor deposition (CVD), hydrothermal synthesis, and solvothermal synthesis. CVD is a popular method for the large-scale production of high-quality Manganese diselenide films. In this method, a precursor gas containing manganese and selenium is introduced into a high-temperature reactor, where it reacts to form Manganese diselenide on a substrate.
Scientific Research Applications
Manganese diselenide has been extensively studied for its potential applications in various fields of research. In the field of energy storage, Manganese diselenide has shown promising results as an electrode material for rechargeable batteries. In a recent study, Manganese diselenide was used as an anode material for sodium-ion batteries, and it showed excellent electrochemical performance with high capacity and long cycle life.
properties
CAS RN |
12299-98-8 |
|---|---|
Molecular Formula |
MnSe2 |
Molecular Weight |
212.9 g/mol |
IUPAC Name |
bis(selanylidene)manganese |
InChI |
InChI=1S/Mn.2Se |
InChI Key |
KDAKOPXAEMJUSU-UHFFFAOYSA-N |
SMILES |
[Mn](=[Se])=[Se] |
Canonical SMILES |
[Mn](=[Se])=[Se] |
Other CAS RN |
12299-98-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



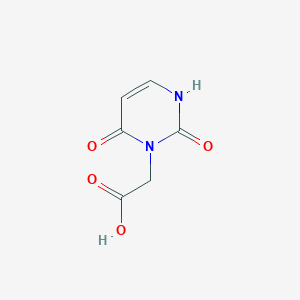
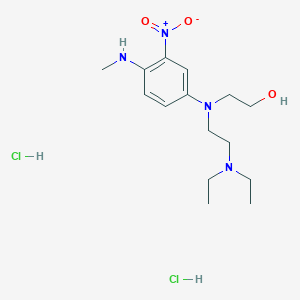
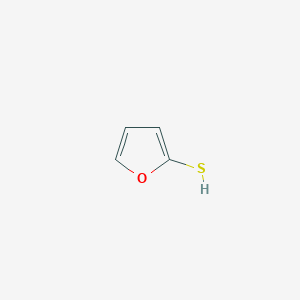
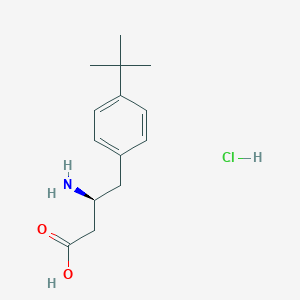




![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
